molecular formula C17H17NO4 B269329 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

Numéro de catalogue B269329
Poids moléculaire: 299.32 g/mol
Clé InChI: JBPIJFMWAPZSNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid, also known as Probenecid, is a medication used to treat gout and hyperuricemia. It works by preventing uric acid from being reabsorbed in the kidneys, leading to increased excretion of uric acid in the urine. Probenecid has been used for over 50 years and is considered a safe and effective treatment for gout.

Mécanisme D'action

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid works by inhibiting the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. It achieves this by blocking the activity of the organic anion transporter (OAT) in the proximal tubules of the kidneys, which is responsible for reabsorbing uric acid from the urine back into the bloodstream. By blocking OAT activity, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid prevents uric acid from being reabsorbed and allows it to be excreted in the urine.
Biochemical and Physiological Effects:
2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several biochemical and physiological effects. It increases the excretion of uric acid in the urine, which can help reduce the buildup of uric acid crystals in the joints that cause gout. It also inhibits drug efflux pumps in cancer cells, leading to increased efficacy of chemotherapy drugs. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, which can help improve lung function in patients with cystic fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied and is considered a safe and effective treatment for gout, which can help reduce the risk of adverse effects in lab animals. However, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream. It also has some potential for drug interactions, which can complicate experiments involving multiple drugs.

Orientations Futures

There are several future directions for research involving 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid. One area of interest is its potential use in cancer treatment. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine its optimal use in combination with different chemotherapy regimens. Another area of interest is its potential use in treating cystic fibrosis. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, and further research is needed to determine its effectiveness in improving lung function in patients with cystic fibrosis. Finally, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid may have potential as a treatment for other conditions involving uric acid buildup, such as kidney stones and cardiovascular disease, and further research is needed to explore these possibilities.

Méthodes De Synthèse

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid is synthesized from 3-propoxyaniline and 4-chlorobenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid.

Applications De Recherche Scientifique

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been extensively studied for its use in treating gout and hyperuricemia. It has also been investigated for its potential use in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs by inhibiting drug efflux pumps in cancer cells. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has also been studied for its use in treating cystic fibrosis, as it has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Propriétés

Nom du produit

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

Formule moléculaire

C17H17NO4

Poids moléculaire

299.32 g/mol

Nom IUPAC

2-[(3-propoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21)

Clé InChI

JBPIJFMWAPZSNN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

SMILES canonique

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.